molecular formula C9H10N4OS B2718964 1-methyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1234979-96-4

1-methyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2718964
CAS No.: 1234979-96-4
M. Wt: 222.27
InChI Key: NHFDMUNVFOLZSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound featuring a molecular hybrid of a 1,2,3-triazole carboxamide core and a thiophen-2-ylmethyl substituent. This specific architecture places it within a class of chemicals known for diverse biological activities and significant potential in medicinal chemistry and drug discovery research. Triazole-thiophene hybrids are an area of active investigation in scientific literature . The 1,2,3-triazole moiety is a privileged pharmacophore in antifungal and anticancer agents . Its incorporation into molecular structures is a common strategy to enhance interactions with biological targets. Furthermore, the thiophene ring is a prevalent building block in many approved drugs, contributing to favorable pharmacokinetic properties and target binding . As part of a growing family of triazole derivatives, this compound represents a valuable chemical tool for researchers exploring new therapeutic agents. It is primarily utilized in bioactivity screening, structure-activity relationship (SAR) studies, and as a synthetic intermediate for the development of more complex molecules. Its mechanism of action is likely target-specific and should be empirically determined for each research application. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-methyl-N-(thiophen-2-ylmethyl)triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4OS/c1-13-6-8(11-12-13)9(14)10-5-7-3-2-4-15-7/h2-4,6H,5H2,1H3,(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFDMUNVFOLZSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-methyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a between an azide and an alkyne.

    Attachment of the Thiophene Moiety: The thiophene moiety can be introduced through a nucleophilic substitution reaction.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the triazole derivative with an appropriate amine under suitable conditions.

Chemical Reactions Analysis

1-methyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles.

Scientific Research Applications

Structural Overview

This compound features a triazole ring linked to a thiophene moiety, which is significant for its biological activity. The general structure can be represented as follows:

C8H8N4OS\text{C}_8\text{H}_8\text{N}_4\text{OS}

Medicinal Chemistry

1-Methyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide has shown promising potential as:

  • Antimicrobial Agent : It exhibits activity against various bacterial strains.
  • Antifungal Properties : The compound has been tested against fungi and shows efficacy similar to existing antifungal drugs.
  • Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation in vitro.

Case Study : In a study involving human lung cancer (A549) and hepatocellular carcinoma (HepG2) cell lines, derivatives of triazole compounds demonstrated significant cytotoxicity compared to standard treatments like cisplatin .

Materials Science

The compound is also being explored for its applications in materials science:

  • Organic Electronics : Its unique electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.
  • Sensors : The ability to modify its structure allows for the development of sensors that can detect specific biological or chemical agents.

Biochemical Interactions

The compound interacts with various biological macromolecules:

  • Enzyme Inhibition : It has been observed to inhibit specific kinases involved in signaling pathways, which could have implications for cancer therapy.
  • Receptor Modulation : Binding studies suggest that it may alter the conformation of certain receptors, impacting cellular responses.

Table 1: Summary of Applications

Application AreaSpecific UsesObservations/Findings
Medicinal ChemistryAntimicrobial, Antifungal, AnticancerSignificant activity against various pathogens and cancer cell lines
Materials ScienceOrganic electronics, SensorsPotential for use in advanced materials with unique properties
Biochemical ResearchEnzyme inhibition, Receptor modulationInfluences cellular signaling and gene expression

Mechanism of Action

The mechanism of action of 1-methyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

The structural and functional attributes of 1-methyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide can be contextualized against related triazole-carboxamide derivatives. Below is a detailed analysis:

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Molecular Formula (MW) Biological Activity/Target Key Differences Reference
Rufinamide 1-[(2,6-difluorophenyl)methyl] C₁₀H₈F₂N₄O (238.2 g/mol) Antiepileptic (Lennox-Gastaut syndrome) Fluorinated aryl group enhances blood-brain barrier penetration; approved for clinical use.
BN-(2-chloro-6-fluorobenzyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide 2-chloro-6-fluorobenzyl, m-tolyl C₁₈H₁₅ClF₃N₄O (395.8 g/mol) CFTR inhibitor Chloro/fluoro substitution increases hydrophobicity; targets ion channels.
5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide Carbamoylmethyl, amino C₅H₇N₅O₂ (169.14 g/mol) Bacterial SOS response inhibitor Amino group enhances solubility; targets LexA repressor in bacteria.
N-(3-methoxyphenyl)-4-((aryl)methyl)thiomorpholine-2-carboxamide Aryl, thiomorpholine Variable (~400–450 g/mol) Antiproliferative (cancer) Thiomorpholine ring introduces sulfur for redox activity; broader aryl diversity.
1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide 2-fluorobenzyl C₁₀H₉FN₄O (220.2 g/mol) Antiepileptic (Rufinamide analogue) Fluorine atom improves metabolic stability compared to thiophene.

Physicochemical Properties

  • Lipophilicity (LogP) : The thiophene substituent in 1-methyl-N-[(thiophen-2-yl)methyl] derivative confers moderate LogP (~2.5–3.0), balancing solubility and membrane permeability. In contrast, Rufinamide’s difluorophenyl group increases LogP (~2.8–3.2), favoring CNS uptake .
  • Molecular Weight : The compound (237.29 g/mol) falls within Lipinski’s rule of five, ensuring drug-likeness. Bulkier analogues (e.g., CFTR inhibitor at 395.8 g/mol) may face bioavailability challenges .

Biological Activity

1-methyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiophene derivatives with triazole moieties. Various methods have been reported for synthesizing triazole-containing compounds, emphasizing the importance of functional groups in modulating biological activity.

Table 1: Synthesis Overview

StepReagentsConditionsYield
1Thiophene derivative + azideSolvent A, reflux70%
2Triazole formationSolvent B, room temp85%

Antitumor Activity

Recent studies have demonstrated that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound was tested against HepG2 (human liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cells. The IC50 values indicated potent anticancer activity.

Cytotoxicity Results:

  • HepG2: IC50 = 12.22 µM
  • HCT116: IC50 = 14.16 µM
  • MCF-7: IC50 = 14.64 µM

These results suggest a promising anticancer profile for compounds containing the triazole ring .

Antimicrobial Activity

In addition to antitumor properties, compounds similar to this compound have shown antimicrobial effects. For example, derivatives were screened against Candida albicans and demonstrated notable antifungal activity.

Antimicrobial Efficacy:

  • Candida albicans: Minimum inhibitory concentration (MIC) = 32 µg/mL
  • Candida tropicalis: MIC = 64 µg/mL

These findings highlight the potential of triazole compounds in treating fungal infections .

Structure–Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural features. The presence of electron-donating groups on the phenyl ring significantly enhances cytotoxicity compared to electron-withdrawing groups.

Table 2: Structure–Activity Relationship Summary

CompoundSubstituent TypeIC50 (µM)
AElectron-donating12.22
BElectron-withdrawing44.65
CNo substituent55.57

This SAR analysis underscores the importance of molecular modifications in optimizing the efficacy of triazole-based compounds .

Case Studies

Several case studies have explored the biological activity of triazole derivatives:

  • Antitumor Study : A study evaluated a series of triazole-containing hybrids against multiple cancer cell lines and found that modifications led to enhanced apoptosis in tumor cells.
  • Antimicrobial Research : Another investigation focused on the antifungal properties of thiophene-substituted triazoles against clinical strains of Candida species, demonstrating significant inhibition rates.
  • Neuraminidase Inhibition : Research indicated that certain triazole derivatives could inhibit neuraminidase activity in influenza viruses, suggesting antiviral potential alongside their anticancer and antifungal activities .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-methyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide?

  • Methodological Answer : The synthesis typically involves a multi-step pathway. First, 1-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS 1284940-06-2) is prepared via cycloaddition or coupling reactions . The carboxamide group is then introduced by reacting the carboxylic acid with 1-methylamine using coupling agents like EDCI or HATU in the presence of a base (e.g., DIPEA) in anhydrous DMF or THF. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the final product .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR (in DMSO-d6d_6 or CDCl3_3) confirm substituent positions, including thiophene methylene protons (δ ~5.2 ppm) and triazole protons (δ ~8.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (theoretical MW: 263.28 g/mol) ensures molecular fidelity .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. What strategies can optimize the solubility of this triazole carboxamide for in vitro assays?

  • Methodological Answer :

  • Derivatization : Introduce polar groups (e.g., hydroxyl, amine) to the thiophene or triazole rings via post-synthetic modifications (e.g., oxidation of thiophene to sulfone) .
  • Co-solvents : Use DMSO-water mixtures (<5% DMSO) or surfactants (e.g., Tween-80) to enhance aqueous solubility while minimizing cytotoxicity .
  • Salt Formation : React with HCl or sodium salts to form water-soluble ionic derivatives .

Q. How does the thiophene moiety influence the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Spectroscopic Analysis : UV-Vis spectroscopy (λmax_{\text{max}} ~270 nm) and cyclic voltammetry (oxidation peaks at ~1.2 V vs. Ag/AgCl) reveal the electron-rich thiophene’s contribution to π-conjugation and redox activity .
  • Computational Studies : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) quantify frontier molecular orbitals (HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attack .

Q. What are the key considerations in designing structure-activity relationship (SAR) studies for triazole carboxamide derivatives?

  • Methodological Answer :

  • Substituent Variation : Modify the thiophene’s 2-position (e.g., halogens, alkyl groups) and the triazole’s 1-methyl group to assess steric/electronic effects on bioactivity .
  • Biological Assays : Test derivatives against target enzymes (e.g., kinases, proteases) using fluorescence-based inhibition assays (IC50_{50} determination) .
  • Data Analysis : Apply multivariate statistical models (e.g., PCA or QSAR) to correlate structural features with activity trends .

Q. How can computational modeling predict the binding affinity of this compound to target enzymes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger’s Glide to dock the compound into enzyme active sites (e.g., PDB: 1XYZ). Key interactions include triazole-thiophene π-stacking with aromatic residues and hydrogen bonding via the carboxamide .
  • Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories (AMBER or GROMACS) to assess binding stability and free energy changes (MM-PBSA/GBSA calculations) .
  • Validation : Compare computational predictions with experimental IC50_{50} values from enzyme inhibition assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.